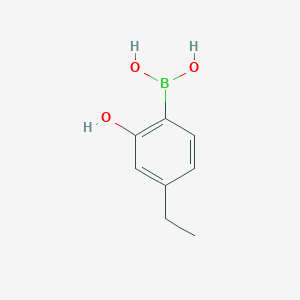

(4-Ethyl-2-hydroxyphenyl)boronic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(4-Ethyl-2-hydroxyphenyl)boronic acid is an organoboron compound characterized by the presence of a boronic acid group attached to a phenyl ring substituted with an ethyl group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Ethyl-2-hydroxyphenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the Suzuki-Miyaura coupling reaction, which employs a palladium catalyst to facilitate the cross-coupling of an aryl halide with a boronic acid derivative . The reaction conditions often include a base, such as potassium carbonate, and a solvent like toluene or ethanol.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: (4-Ethyl-2-hydroxyphenyl)boronic acid undergoes various chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form phenols or other oxygenated derivatives.

Reduction: Reduction reactions can convert the boronic acid group to a boronate ester or other reduced forms.

Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in an appropriate solvent.

Substitution: Various nucleophiles, such as amines or alcohols, in the presence of a base.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic compounds, while substitution reactions can produce a wide range of functionalized derivatives.

Scientific Research Applications

(4-Ethyl-2-hydroxyphenyl)boronic acid has numerous applications in scientific research:

Biology: The compound is explored for its potential as a biological probe due to its ability to interact with biomolecules.

Medicine: Research is ongoing into its use as a precursor for drug development, particularly in the design of boron-containing pharmaceuticals.

Industry: It finds applications in the production of advanced materials, such as polymers and electronic components, due to its unique chemical properties.

Mechanism of Action

The mechanism by which (4-Ethyl-2-hydroxyphenyl)boronic acid exerts its effects is primarily through its ability to form stable complexes with various substrates. The boronic acid group can interact with diols, amines, and other nucleophiles, facilitating a range of chemical transformations. In catalytic processes, the compound acts as a ligand, stabilizing transition metal complexes and enhancing their reactivity .

Comparison with Similar Compounds

4-Hydroxyphenylboronic acid: Similar structure but lacks the ethyl group, leading to different reactivity and applications.

Phenylboronic acid: The simplest boronic acid derivative, used widely in organic synthesis but with less specificity compared to (4-Ethyl-2-hydroxyphenyl)boronic acid.

4-Ethylphenylboronic acid: Lacks the hydroxyl group, affecting its ability to form certain complexes and participate in specific reactions.

Uniqueness: this compound is unique due to the presence of both an ethyl group and a hydroxyl group on the phenyl ring. This dual substitution pattern enhances its reactivity and allows for more diverse applications compared to its simpler counterparts.

Biological Activity

(4-Ethyl-2-hydroxyphenyl)boronic acid is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the synthesis, biological properties, and therapeutic implications of this compound, supported by various studies and data.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of 4-ethyl-2-hydroxyphenol with boron reagents. This process can be optimized through various methods, including Suzuki coupling reactions, which are commonly used for the formation of boronic acids.

Anticancer Activity

This compound has shown promising anticancer properties. Studies indicate that boron-containing compounds can inhibit cancer cell proliferation through several mechanisms:

- Cell Cycle Arrest : The compound has been observed to induce cell cycle arrest in various cancer cell lines, including MCF-7 and K562 cells. This effect is often mediated through the upregulation of specific regulatory proteins such as p21 .

- Apoptosis Induction : The compound triggers apoptotic pathways by activating caspases and inducing PARP cleavage, leading to programmed cell death in cancer cells .

Anti-inflammatory Properties

Research has demonstrated that this compound exhibits anti-inflammatory effects, potentially by inhibiting key inflammatory mediators:

- Inhibition of COX-2 and iNOS : The compound significantly reduces the expression levels of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are critical players in inflammatory processes .

The mechanisms by which this compound exerts its biological effects are multifaceted:

- Enzyme Inhibition : The compound inhibits specific enzymes involved in lipid biosynthesis and inflammatory pathways, contributing to its anticancer and anti-inflammatory effects .

- Cell Signaling Modulation : It modulates signaling pathways associated with cell growth and survival, particularly those involving PI3K/AKT pathways, which are crucial in cancer progression .

Case Studies

Several case studies highlight the potential therapeutic applications of this compound:

- Breast Cancer Models : In vitro studies using MCF-7 breast cancer cells showed that treatment with this compound led to a significant decrease in cell viability and induced apoptosis at concentrations as low as 10 µM .

- Inflammatory Disease Models : Animal models treated with this compound demonstrated reduced inflammation markers and improved outcomes in conditions such as arthritis, supporting its role as an anti-inflammatory agent .

Data Summary

Properties

CAS No. |

259209-34-2 |

|---|---|

Molecular Formula |

C8H11BO3 |

Molecular Weight |

165.98 g/mol |

IUPAC Name |

(4-ethyl-2-hydroxyphenyl)boronic acid |

InChI |

InChI=1S/C8H11BO3/c1-2-6-3-4-7(9(11)12)8(10)5-6/h3-5,10-12H,2H2,1H3 |

InChI Key |

HHEKVGYUJOTLRK-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=C(C=C(C=C1)CC)O)(O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.